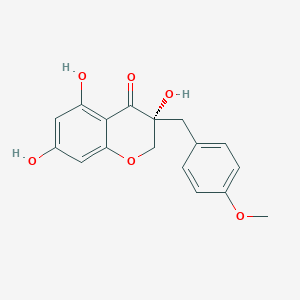![molecular formula C46H91NO5 B11932706 nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11932706.png)
nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate, also known as Lipid 5, is a synthetic lipid compound. It is characterized by its complex structure, which includes a nonyl group, a heptadecan-9-yloxy group, and a hydroxyethylamino group. This compound is primarily used in the formation of lipid nanoparticles (LNPs) for drug delivery, particularly for mRNA delivery and protein expression in both rodent and non-human primate models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol, DMSO, and DMF, and the reactions are carried out under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate has several scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for various applications.
Biology: Employed in the delivery of mRNA and proteins in cellular and animal models.
Medicine: Utilized in drug delivery systems, particularly for gene therapy and vaccine development.
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate mRNA or other therapeutic agents, protecting them from degradation and facilitating their delivery into cells. The compound interacts with cellular membranes, allowing the encapsulated agents to be released into the cytoplasm, where they can exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl]amino)octanoate: Similar in structure but with slight variations in the alkyl groups.
Undecyl 10-[(8-(heptadecan-9-yloxy)-8-oxooctyl)(2-hydroxyethyl)amino]decanoate: Another similar compound with different alkyl chain lengths .
Uniqueness
Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced stability and efficiency in forming lipid nanoparticles. This makes it particularly effective for drug delivery applications .
Propriétés
Formule moléculaire |
C46H91NO5 |
|---|---|
Poids moléculaire |
738.2 g/mol |
Nom IUPAC |
nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate |
InChI |
InChI=1S/C46H91NO5/c1-4-7-10-13-19-27-34-43-51-45(49)37-30-23-17-16-18-25-32-39-47(41-42-48)40-33-26-20-24-31-38-46(50)52-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
Clé InChI |
BLONXILMZFGWCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)
![ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate](/img/structure/B11932651.png)

![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932668.png)

![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)



![(1R,4S,5S,8S,9R,10R,12S,13S)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B11932712.png)
![2-Cyano-3-(5-(1-cyclohexyl-6-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)furan-2-yl)-N,N-dimethylacrylamide](/img/structure/B11932719.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)

